molecular formula C12H13NO4 B034575 (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid CAS No. 106973-37-9

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Cat. No. B034575
M. Wt: 235.24 g/mol
InChI Key: LAHROJZLGLNLBT-JTQLQIEISA-N
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Description

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid is a compound of interest in various fields of chemistry and materials science due to its potential bioactive properties and relevance in synthetic chemistry. This compound is related to morpholine derivatives, which are known for their versatility in chemical reactions and significance in producing pharmacologically active molecules.

Synthesis Analysis

The synthesis of related morpholine derivatives has been explored through various methods, including the slow evaporation solution growth technique for crystal formation, and the use of Density Functional Theory (DFT) for optimizing molecular geometry. These methods ensure precise control over the compound's formation and allow for the analysis of its structural properties (Murthy et al., 2017).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid, is characterized using techniques such as single crystal X-ray diffraction, FT-IR, FT-Raman, and 1H-NMR. These analyses reveal the compound's monoclinic space group, electronic and charge transfer properties, and potential energy distribution, providing insight into its molecular geometry and electronic structure (Murthy et al., 2017).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including cyclocondensation and transformations leading to peptide bonds. These reactions are critical for modifying the morpholine ring and introducing new functional groups, thereby altering the compound's chemical properties and reactivity (Burdzhiev et al., 2014).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and applications. These properties are determined through experimental analysis and contribute to the compound's characterization and potential uses.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability, are pivotal for the compound's applications in synthesis and material science. Theoretical calculations, such as DFT, provide insights into the compound's reactivity descriptors, thermodynamic properties, and non-linear optical behavior, offering a comprehensive understanding of its chemical behavior (Murthy et al., 2017).

Scientific Research Applications

  • Visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions, enabling the synthesis of various drugs. This highlights the potential of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid in drug synthesis (Meng, Schirmer, Berger, Donabauer, & König, 2019).

  • The compound shows potential as a bioactive agent due to its crystallization properties and stability in complex with pyrrole inhibitor, indicating its applicability in pharmaceutical research (Murthy et al., 2017).

  • Methods for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles, which are useful in studying the metabolism of indole compounds in plants and animals, also involve similar structural frameworks (Marchelli, Hutzinger, & Heacock, 1969).

  • Asymmetric oxidation of related compounds yields enantiomers useful in the synthesis of nucleoside analogues, showing its relevance in the development of antiviral drugs (Jõgi et al., 2008).

  • Benzoic acid derivatives, including (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid, are widely used as preservatives and flavoring agents, with significant human exposure and public health implications (del Olmo, Calzada, & Nuñez, 2017).

  • Oxidative cleavage of benzylic ethers can yield aromatic aldehyde and alcohol, further oxidized to produce carboxylic acids and ketones, showing its potential in chemical synthesis (Pradhan, Bobbitt, & Bailey, 2009).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHROJZLGLNLBT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203193
Record name (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

CAS RN

106973-37-9
Record name (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106973-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

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O=C(O)C(CO)N(Cc1ccccc1)C(=O)CCl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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